4-(1,3-Dioxolan-2-YL)-4'-methoxybenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

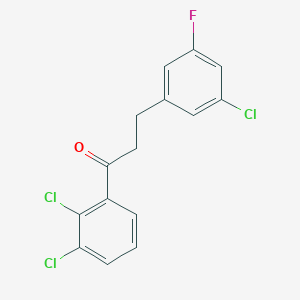

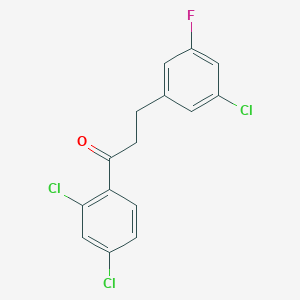

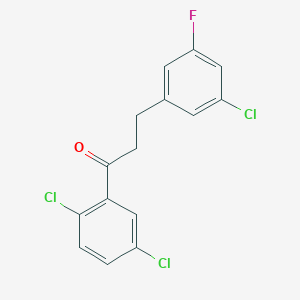

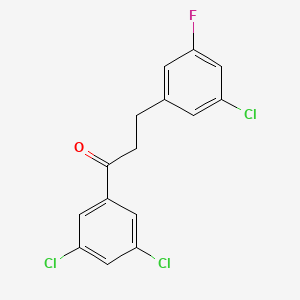

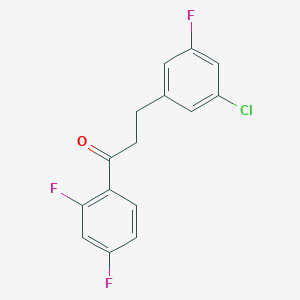

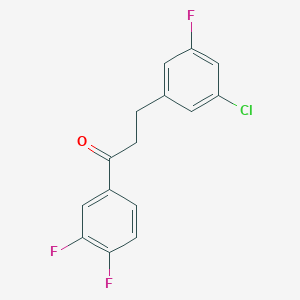

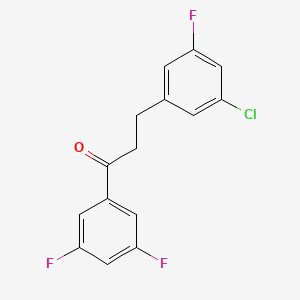

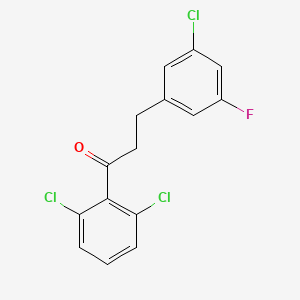

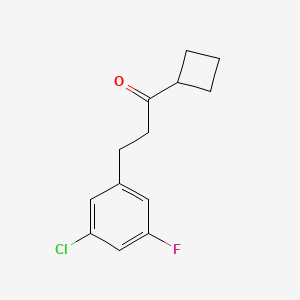

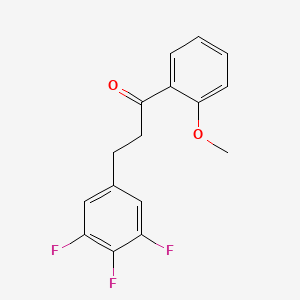

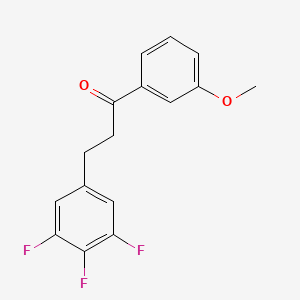

The compound “4-(1,3-Dioxolan-2-YL)-4’-methoxybenzophenone” is a benzophenone derivative. Benzophenones are a class of organic compounds with a ketone functional group bridging two phenyl rings . The 1,3-dioxolane group and the methoxy group are substituents on the phenyl rings .

Molecular Structure Analysis

The molecular structure of “4-(1,3-Dioxolan-2-YL)-4’-methoxybenzophenone” would consist of a central carbonyl group (C=O) attached to two phenyl rings. One of the phenyl rings would have a 1,3-dioxolane substituent, and the other would have a methoxy (OCH3) substituent .Aplicaciones Científicas De Investigación

Asymmetric Synthesis

(Jung, Ho, & Kim, 2000) explored the use of a derivative of 4-(1,3-Dioxolan-2-YL)-4'-methoxybenzophenone in asymmetric synthesis. They synthesized a chiral auxiliary for the asymmetric creation of α-hydroxy esters, indicating its utility in producing chiral compounds.

Structural and Thermochemical Analysis

(Varfolomeev et al., 2010) conducted a detailed analysis of methoxyphenols, which include structures related to this compound. Their research encompassed thermochemical studies, revealing insights into the intermolecular and intramolecular hydrogen bonding in these compounds.

Phytochemical Applications

(Uddin et al., 2013) isolated and examined new phenolic compounds, including structures similar to this compound, from the stem wood of Sorbus lanata. Their work contributes to the understanding of natural sources and applications of these compounds.

Synthesis Techniques

(Li Bin-dong, 2005) focused on synthesizing 2-Hydroxy-4-methoxybenzophenone, a closely related compound, demonstrating the methods and conditions favorable for its production.

Analytical Method Development

(Tarazona, Chisvert, & Salvador, 2013) developed a new analytical method to determine benzophenone-3 and its metabolites in human serum. This demonstrates the relevance of these compounds in bioanalytical contexts.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

[4-(1,3-dioxolan-2-yl)phenyl]-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-19-15-8-6-13(7-9-15)16(18)12-2-4-14(5-3-12)17-20-10-11-21-17/h2-9,17H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCZPAIYUGFHOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3OCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645100 |

Source

|

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-90-5 |

Source

|

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.